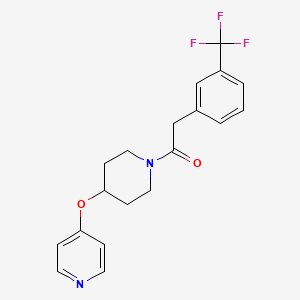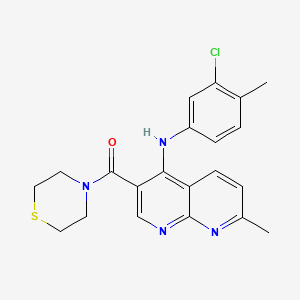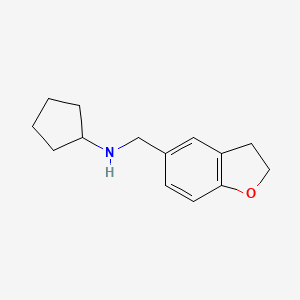
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine is a chemical compound with a complex structure that includes a benzofuran ring and a cyclopentanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the benzofuran ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction could produce more saturated amine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as a building block for more complex compounds.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclobutanamine: Similar structure but with a cyclobutane ring.
Uniqueness
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of the benzofuran ring also adds to its uniqueness, potentially offering different interactions compared to similar compounds with different ring systems.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-4-13(3-1)15-10-11-5-6-14-12(9-11)7-8-16-14/h5-6,9,13,15H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTZRKSFMSTWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
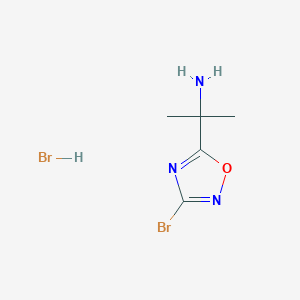
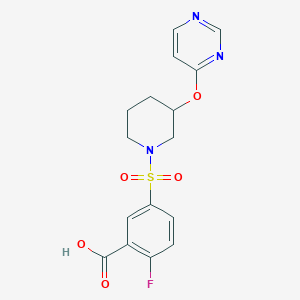
![2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2920525.png)
![6-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2920528.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2920529.png)
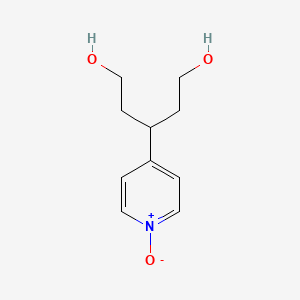
![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2920531.png)
![2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2920532.png)
![3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine](/img/structure/B2920533.png)
![3,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2920534.png)
![2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2920536.png)
![8-benzyl-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2920537.png)
